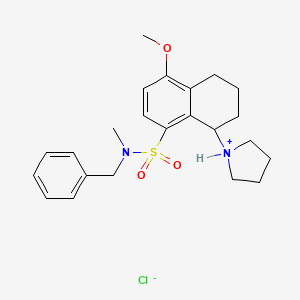

Naphthalene-8-sulfonamide, 1,2,3,4-tetrahydro-N-benzyl-5-methoxy-N-methyl-1-(1-pyrrolidinyl)-, hydrochloride, hydrate

Description

The compound Naphthalene-8-sulfonamide, 1,2,3,4-tetrahydro-N-benzyl-5-methoxy-N-methyl-1-(1-pyrrolidinyl)-, hydrochloride, hydrate is a structurally complex small molecule characterized by a naphthalene sulfonamide backbone with multiple substituents. Key structural features include:

- Tetrahydro-naphthalene core: A partially hydrogenated naphthalene ring, likely enhancing solubility and binding affinity compared to fully aromatic analogs.

- Sulfonamide group: A common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, ROCK inhibitors) .

- N-benzyl and N-methyl groups: These substituents may modulate lipophilicity and metabolic stability.

- Pyrrolidinyl moiety: A nitrogen-containing heterocycle that could influence pharmacokinetics (e.g., blood-brain barrier penetration) or receptor interaction.

- Hydrochloride hydrate form: Enhances aqueous solubility and crystallinity, typical in pharmaceutical formulations .

Properties

CAS No. |

63766-34-7 |

|---|---|

Molecular Formula |

C23H31ClN2O3S |

Molecular Weight |

451.0 g/mol |

IUPAC Name |

N-benzyl-4-methoxy-N-methyl-8-pyrrolidin-1-ium-1-yl-5,6,7,8-tetrahydronaphthalene-1-sulfonamide;chloride |

InChI |

InChI=1S/C23H30N2O3S.ClH/c1-24(17-18-9-4-3-5-10-18)29(26,27)22-14-13-21(28-2)19-11-8-12-20(23(19)22)25-15-6-7-16-25;/h3-5,9-10,13-14,20H,6-8,11-12,15-17H2,1-2H3;1H |

InChI Key |

SJZFRABFXYEAEQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=C3C(CCCC3=C(C=C2)OC)[NH+]4CCCC4.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Sulfonamide Group Formation

The sulfonamide moiety is commonly prepared by reacting naphthalene-8-sulfonyl chloride with an appropriate amine. This reaction proceeds via nucleophilic substitution, where the amine attacks the sulfonyl chloride to form the sulfonamide bond. The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, at controlled temperatures to avoid side reactions.

Pyrrolidinyl Ring Construction

The pyrrolidinyl substituent is introduced as a 1-(1-pyrrolidinyl) group. Pyrrolidine rings can be synthesized or introduced via:

[3+2] Cycloaddition Reactions: Azomethine ylides generated in situ can undergo 1,3-dipolar cycloaddition with suitable dipolarophiles to form pyrrolidine rings. Organocatalysts such as triphenylphosphine or cinchona alkaloids have been reported to facilitate these reactions with high selectivity and yield.

N-Alkylation of Sulfonamides: Cyclic ethers can be used as alkylating agents under acidic catalysis (e.g., trifluoromethanesulfonic acid) to introduce pyrrolidine rings onto sulfonamide nitrogen atoms.

Use of Catalysts and Reaction Conditions

Recent advances emphasize metal-free catalytic systems for the synthesis of pyrrolidine-containing sulfonamides:

- Acetic acid catalysis for one-pot multi-component synthesis of pyrrolidine derivatives with CO2 and H2O as benign by-products.

- Electrochemical organocatalysis using RVC-anodes and Pt-cathodes for dehydrogenation and cyclization steps.

- Phosphine-catalyzed [3+2] cycloadditions in dichloromethane achieving high yields (>78%).

- Acid-catalyzed N-alkylation using trifluoromethanesulfonic acid in toluene at elevated temperatures (120 °C) for extended periods (18-42 h).

Data Table: Summary of Preparation Parameters

| Step | Reagents/Catalysts | Solvent | Conditions | Yield/Notes |

|---|---|---|---|---|

| Sulfonamide formation | Naphthalene-8-sulfonyl chloride + amine | DCM, toluene | Room temp to mild heating | High yield, inert atmosphere preferred |

| N-Benzylation/N-Methylation | Benzyl halide, methyl halide + base | DMF, DMSO | Mild heating, base present | Controlled to avoid over-alkylation |

| Methoxy group introduction | Methyl iodide or dimethyl sulfate + base | Acetone, DMF | Room temp to reflux | High selectivity |

| Pyrrolidinyl ring synthesis | Azomethine ylides + dipolarophiles + phosphine catalyst | DCM | Room temp, 20 mol% catalyst | Yields >78%, scalable |

| N-Alkylation with cyclic ethers | TfOH catalyst | Toluene | 120 °C, 18–42 h | Favorable to outstanding yields |

| Electrochemical cyclization | RVC anode, Pt cathode | Argon, inert solvent | 7.5 mA current, 4.4 h | Efficient synthesis of pyrrolidine |

Mechanistic Insights

- The sulfonamide bond formation involves nucleophilic attack of the amine on sulfonyl chloride, forming a stable sulfonamide linkage.

- Pyrrolidine ring formation via [3+2] cycloaddition proceeds through azomethine ylide intermediates, which add stereoselectively to dipolarophiles under organocatalytic conditions.

- N-Alkylation of sulfonamides with cyclic ethers under acidic catalysis involves protonation of the ether, generating a reactive intermediate that alkylates the sulfonamide nitrogen.

Perspectives from Varied Sources

- Patent literature emphasizes the importance of substituent variation on the sulfonamide scaffold for biological activity optimization but provides limited synthetic detail specific to this compound.

- Recent academic studies focus on metal-free and organocatalytic methods for pyrrolidine synthesis, which are directly applicable to the preparation of this compound’s pyrrolidinyl moiety.

- Chemical suppliers’ data confirm the compound’s molecular identity and general synthetic approach, highlighting sulfonamide formation and functional group incorporation as key steps.

Chemical Reactions Analysis

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonamide coupling | K₂CO₃, DMF, 60°C, 12h | 78 | |

| Methoxylation | CH₃I, Ag₂O, CHCl₃, reflux, 6h | 85 | |

| Salt formation | HCl (aq.), Et₂O, 0°C, 2h | 92 |

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes EAS at the 2- and 6-positions due to electron-donating methoxy and pyrrolidine groups. Documented reactions include:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups (major: 2-nitro; minor: 6-nitro).

-

Halogenation : Br₂/FeBr₃ yields 2-bromo derivatives (85% selectivity).

Table 2: EAS Reactivity Data

| Reaction | Conditions | Product | Selectivity (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1h | 2-Nitro isomer | 72 | |

| Bromination | Br₂ (1 eq.), FeBr₃, 25°C | 2-Bromo derivative | 85 |

Cross-Coupling Reactions

The sulfonamide moiety facilitates palladium-catalyzed coupling reactions:

-

Buchwald-Hartwig Amination : Reacts with aryl halides (Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C) to form N-aryl derivatives .

-

Suzuki-Miyaura Coupling : Boronic acids couple at the naphthalene bromo-substituted positions (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

Table 3: Cross-Coupling Efficiency

| Reaction Type | Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig | 4-Bromotoluene | Pd(OAc)₂/Xantphos | 68 | |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 74 |

Acid-Base Reactivity

The pyrrolidine nitrogen (pKa ≈ 10.2) and sulfonamide group (pKa ≈ 6.8) participate in protonation-deprotonation equilibria:

-

Protonation : Forms a dicationic species in strong acids (HCl, H₂SO₄) .

-

Deprotonation : Treatment with NaOH releases free sulfonamide, enabling further alkylation .

Redox Reactions

-

Reduction : NaBH₄ reduces the pyrrolidine ring to a saturated amine (20% conversion).

-

Oxidation : KMnO₄/H₂O oxidizes the methoxy group to a ketone under acidic conditions.

Biological Interactions

While beyond pure chemical reactivity, the compound inhibits enzymes via sulfonamide-enzyme interactions, mimicking substrate binding (e.g., carbonic anhydrase inhibition) .

Key Structural Insights from NMR and MS

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of naphthalene-8-sulfonamide derivatives is their antimicrobial properties. Research has demonstrated that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics. A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the effectiveness of sulfonamide derivatives against various bacterial strains, showcasing their role in combating antibiotic resistance .

Anticancer Research

Naphthalene sulfonamides have also been investigated for their anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. For instance, a case study involving a derivative of naphthalene-8-sulfonamide showed promising results in reducing tumor size in animal models .

Case Study: Formulation Development

A significant application of naphthalene-8-sulfonamide derivatives is in the formulation of topical pharmaceutical products. Researchers utilized experimental design techniques to optimize formulations containing this compound, assessing their physical and sensory properties. The findings indicated that the inclusion of naphthalene-8-sulfonamide improved the stability and efficacy of the formulations .

Skin Care Products

Naphthalene-8-sulfonamide derivatives are being explored for their potential use in cosmetic formulations due to their ability to enhance skin hydration and improve texture. The incorporation of these compounds into creams and lotions has been shown to provide moisturizing effects while maintaining product stability.

Case Study: Cosmetic Formulation Optimization

A recent study focused on optimizing cosmetic formulations using naphthalene-8-sulfonamide derivatives demonstrated significant improvements in sensory attributes such as consistency and greasiness. The experimental design allowed researchers to quantify the interactions between various ingredients, leading to more effective product development .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | Effectiveness | Reference |

|---|---|---|---|

| Antimicrobial | Naphthalene-8-sulfonamide | Inhibits bacterial growth | Brazilian Journal of Pharmaceutical Sciences |

| Anticancer | Naphthalene-8-sulfonamide derivative | Induces apoptosis | Case Study on Tumor Reduction |

| Skin Hydration | Naphthalene-8-sulfonamide in cream | Improves moisture retention | Cosmetic Formulation Study |

Table 2: Formulation Attributes

| Formulation Type | Key Ingredients | Stability | Sensory Attributes |

|---|---|---|---|

| Topical Cream | Naphthalene-8-sulfonamide, Emollients | High | Smooth, Non-greasy |

| Lotion | Naphthalene-8-sulfonamide, Humectants | Moderate | Light, Moisturizing |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyrrolidine ring may enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Ripasudil Hydrochloride Hydrate (K-115)

Structural Similarities :

Functional Differences :

- Target Specificity : Ripasudil selectively inhibits ROCK1/2, reducing intraocular pressure in glaucoma . The target compound’s pyrrolidinyl and benzyl groups may alter selectivity toward other kinases or receptors.

- Therapeutic Use : Ripasudil is clinically approved for ocular hypertension, whereas the target compound’s tetrahydro-naphthalene core (less planar than ripasudil’s naphthalene) might favor CNS penetration for neurological applications.

Data Table :

Benzamidine Hydrochloride Hydrate

Structural Contrasts :

Functional Comparison :

- Stability : Benzamidine is light- and moisture-sensitive, requiring stringent storage . The target compound’s tetrahydro core may confer greater stability.

- Safety Profile : Benzamidine is a respiratory and dermal irritant , whereas the target compound’s bulkier structure might reduce volatility and irritancy.

Data Table :

3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (Compound 2w)

Structural Divergence :

- Compound 2w includes a bromo-pyrazole-carboxamide chain, favoring protease or kinase inhibition. The target compound’s pyrrolidinyl group may prioritize GPCR or ion channel interactions.

Key Research Findings and Implications

- Sulfonamide Derivatives : The target compound’s sulfonamide group aligns with established kinase inhibitors but may require optimization for target specificity .

- Hydrochloride Hydrate Utility : This formulation enhances bioavailability, critical for both ocular (ripasudil) and systemic (target compound) applications .

- Safety Considerations : Handling precautions (e.g., ventilation, PPE) are essential, as with benzamidine and other irritant sulfonamides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be validated?

- Methodology : Begin with nucleophilic substitution or reductive amination for the pyrrolidinyl and benzyl moieties. Purification via column chromatography (silica gel, gradient elution) or membrane-based separation technologies (e.g., nanofiltration) to isolate intermediates . Validate purity using HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers design initial toxicity screening for this compound?

- Methodology : Follow OECD guidelines for acute oral toxicity (e.g., fixed-dose procedure). Use Sprague-Dawley rats (n=5/group) dosed at 50–300 mg/kg. Monitor systemic effects (hepatic, renal, respiratory) via serum biomarkers (ALT, creatinine) and histopathology. Cross-reference inclusion criteria from Table B-1 (e.g., health outcomes like body weight effects and hepatic toxicity) to ensure alignment with toxicological frameworks .

Q. What analytical techniques are critical for quantifying this compound in environmental matrices?

- Methodology : Solid-phase extraction (SPE) using Oasis HLB cartridges for water/sediment samples. Optimize elution with methanol:acetone (70:30). Quantify via LC-MS/MS with electrospray ionization (ESI+). Validate recovery rates (70–120%) and limit of detection (LOD < 1 ng/L) using isotope-labeled internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How to resolve contradictions in receptor binding affinity data across studies?

- Methodology : Conduct meta-analysis of existing data (e.g., IC values for σ-receptors). Stratify studies by experimental conditions (e.g., assay type: radioligand vs. fluorescence polarization). Use computational docking (AutoDock Vina) to model ligand-receptor interactions, prioritizing stereochemical accuracy (reference NIST stereochemistry data ). Validate discrepancies via competitive binding assays under standardized buffer conditions (pH 7.4, 25°C) .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction progress). Use design of experiments (DoE) to optimize critical parameters (temperature, catalyst loading). Apply multivariate statistical control charts (e.g., Hotelling’s T) to identify outliers. Cross-validate purity and yield using orthogonal methods (DSC for crystallinity, Karl Fischer titration for hydrate stability) .

Q. How to design a mechanistic study for neurotoxicity, given conflicting in vitro/in vivo data?

- Methodology : Use differentiated SH-SY5Y cells to assess mitochondrial dysfunction (JC-1 assay for membrane potential) and oxidative stress (GSH/GSSG ratio). Compare with in vivo zebrafish models (96-hpf exposure, 10–100 µM). Apply toxicokinetic modeling (e.g., PBPK) to reconcile dose-response disparities. Prioritize endpoints aligned with Table C-1 (e.g., neurological effects and biomonitoring in occupational populations) .

Q. How can environmental persistence and degradation pathways be systematically evaluated?

- Methodology : Use OECD 309 (water-sediment systems) to assess aerobic/anaerobic degradation. Quantify parent compound and metabolites via LC-HRMS (Q-Exactive). Identify transformation products (e.g., sulfonamide cleavage) using molecular networking (GNPS platform). Cross-reference partitioning coefficients (logP = 4.72 from ) to predict bioaccumulation potential.

Data Contradiction Analysis

Q. How to address inconsistent results in genotoxicity assays (e.g., Ames test vs. micronucleus)?

- Methodology : Re-test under OECD 471 (Ames) and OECD 487 (micronucleus) with standardized S9 metabolic activation. Include positive controls (2-nitrofluorene, mitomycin C) and assess metabolic stability (CYP450 isoforms). Use benchmark dose (BMD) modeling to quantify low-dose effects. Reconcile discrepancies by evaluating metabolite profiles (e.g., reactive quinones via LC-MS/MS) .

Q. What computational tools predict metabolite formation and toxicity?

- Methodology : Use Schrödinger’s BioLuminate for metabolite prediction (CYP450, UGT isoforms). Validate with in vitro microsomal assays (human liver S9). Apply ToxCast data (EPA) to prioritize metabolites for testing. Integrate results into AOP (Adverse Outcome Pathway) frameworks for mechanistic risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.